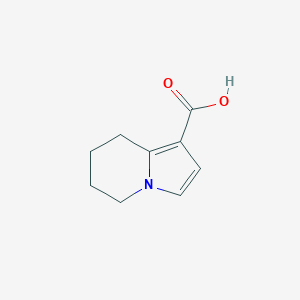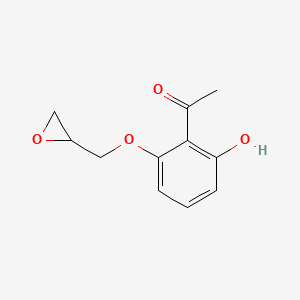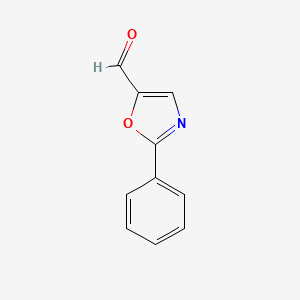
2-Phenyloxazole-5-carbaldehyde
Vue d'ensemble
Description
- 2-Phenyloxazole-5-carbaldehyde is a chemical compound with the following properties:
- IUPAC Name : 2-phenyl-1,3-oxazole-5-carbaldehyde
- Molecular Formula : C<sub>10</sub>H<sub>7</sub>NO<sub>2</sub>
- Physical Form : Yellow solid
- Purity : 96%
- Country of Origin : US
- CAS Number : 92629-13-5
- MDL Number : MFCD08361771
- InChI Code : 1S/C10H7NO2/c12-7-9-6-11-10 (13-9)8-4-2-1-3-5-8/h1-7H
- InChI Key : ONKFKUCOEAJPJA-UHFFFAOYSA-N
Synthesis Analysis
- The synthesis of 2-Phenyloxazole-5-carbaldehyde involves the reaction of appropriate starting materials to form the oxazole ring with a phenyl substituent at position 2.
Molecular Structure Analysis
- The molecular structure consists of a 5-membered oxazole ring with a phenyl group attached at position 2.
Chemical Reactions Analysis
- Oxazole derivatives can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations.
Physical And Chemical Properties Analysis
- Yellow solid : It exists as a solid material.
- Purity : 96% indicates its high degree of chemical purity.
- Molecular Weight : 173.17 g/mol.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
2-Phenyloxazole-5-carbaldehyde serves as a precursor in the synthesis of diverse heterocyclic compounds. One significant application is in the synthesis of 2,5-disubstituted-1,3-oxazoles. Williams and Fu (2010) demonstrated a general methodology for preparing these oxazoles by deprotonating 2-(phenylsulfonyl)-1,3-oxazole to provide a reactive C-5 carbanion. This carbanion can then react with various electrophiles, such as aldehydes and ketones, facilitating the formation of iodine- and tri-n-butylstannyl-substituted oxazoles, which are valuable in cross-coupling reactions. This process offers a route to 2,5-disubstituted oxazoles with potential utility in pharmaceuticals and materials science (David R. Williams & Liangfeng Fu, 2010).
Antimicrobial Agents
The compound has also been investigated for its role in developing new antimicrobial agents. Bhat et al. (2016) synthesized a new series of triazolyl pyrazole derivatives using a Vilsmeier–Haack formylation approach, incorporating 2-Phenyloxazole-5-carbaldehyde. These compounds showed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, highlighting the compound's potential in creating effective antimicrobial agents (Manjunatha Bhat et al., 2016).
Biological Probes
Another application is in the development of biological probes. A study by Chu et al. (2019) described the design and synthesis of a new fluorescence probe with aggregation-induced emission enhancement and intramolecular charge-transfer characteristics. This probe, incorporating a structural motif similar to 2-Phenyloxazole-5-carbaldehyde, showed high selectivity and sensitivity toward homocysteine, demonstrating its utility in detecting and studying biological molecules in living cells (Yicheng Chu et al., 2019).
Safety And Hazards
Orientations Futures
- Further research on the pharmacological potential of 2-Phenyloxazole-5-carbaldehyde and its derivatives is essential.
- Investigate its applications in drug development, including targeted delivery systems and therapeutic efficacy.
Propriétés
IUPAC Name |
2-phenyl-1,3-oxazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKFKUCOEAJPJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10534583 | |
| Record name | 2-Phenyl-1,3-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyloxazole-5-carbaldehyde | |
CAS RN |
92629-13-5 | |
| Record name | 2-Phenyl-1,3-oxazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10534583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,3-oxazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

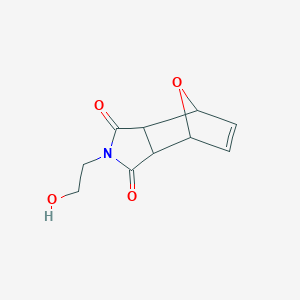
![4,7-Dibromo-5-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B1601556.png)


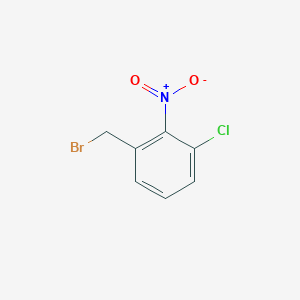
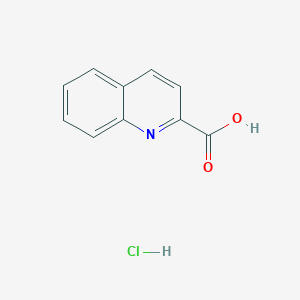

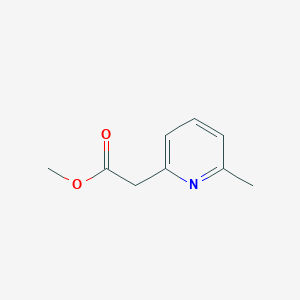

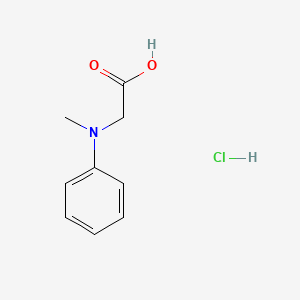
![2-Bromobenzo[b]thiophene-3-carbaldehyde](/img/structure/B1601572.png)
